3-Ethenoxypyridine

Description

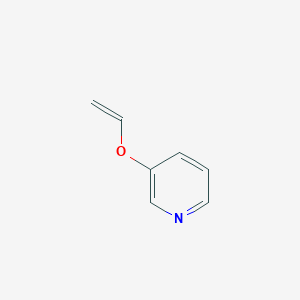

Structure

3D Structure

Properties

IUPAC Name |

3-ethenoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO/c1-2-9-7-4-3-5-8-6-7/h2-6H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVLCUTZHQANEAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=COC1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Ethenoxypyridine and Its Structural Analogs

Established Reaction Pathways for the Synthesis of 3-Ethenoxypyridine

Established methods for synthesizing 3-ethenoxypyridine and related vinyloxypyridines primarily involve the formation of the carbon-oxygen bond connecting the pyridine (B92270) ring to the vinyloxy group.

Nucleophilic Substitution Approaches for Vinyloxy Group Installation

Nucleophilic substitution reactions are fundamental in organic synthesis and can be applied to the installation of a vinyloxy group onto a pyridine ring. This typically involves a pyridine derivative with a suitable leaving group undergoing a reaction with a vinyloxy nucleophile. While general nucleophilic substitution reactions are well-established for forming C-O bonds, their specific application to directly form the vinyloxy ether linkage in 3-ethenoxypyridine from a 3-substituted pyridine and a vinyloxy source via a single nucleophilic substitution step is not extensively detailed in the provided search results. However, nucleophilic aromatic substitution can be used to form C-O bonds in (hetero)aryl ethers, particularly with activated aromatic rings or specific leaving groups. mit.edursc.org For instance, nucleophilic substitution reactions of pentafluoropyridine (B1199360) with hydroxybenzaldehydes have been reported to yield (perfluoropyridin-yl)oxy)benzaldehydes. rsc.org The azide (B81097) ion is also known as a good nucleophile in SN2 reactions for forming C-N bonds, illustrating the principle of nucleophilic displacement. masterorganicchemistry.comlibretexts.orggatech.edunumberanalytics.com

Palladium-Catalyzed Cross-Coupling Strategies for Ether Formation

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and related C-O coupling reactions, have become powerful tools for forming carbon-heteroatom bonds, including carbon-oxygen bonds in aryl and heteroaryl ethers. mit.eduscirp.orglibretexts.orguwindsor.canih.govmagtech.com.cnnobelprize.org These reactions typically involve the coupling of an aryl or heteroaryl halide or pseudohalide with an alcohol or alkoxide in the presence of a palladium catalyst and a ligand. mit.eduscirp.orglibretexts.orguwindsor.camagtech.com.cn

While the direct palladium-catalyzed coupling of 3-hydroxypyridine (B118123) (or a protected form) with a vinyl halide or pseudohalide to form 3-ethenoxypyridine is not explicitly detailed in the search results, related palladium-catalyzed C-O cross-coupling reactions have been successfully applied to the synthesis of aryl alkyl ethers and polyphenolic ethers. mit.eduscirp.orgnih.govmagtech.com.cn For example, palladium-catalyzed C-O cross-coupling of various aliphatic alcohols with aryl halides has been achieved using specific phosphine (B1218219) ligands. magtech.com.cn An improved protocol for the Pd-catalyzed C-O cross-coupling of secondary alcohols with (hetero)aryl chlorides has also been developed. mit.edu These examples demonstrate the potential of palladium catalysis for forming the C-O bond required in 3-ethenoxypyridine synthesis.

Copper-catalyzed C-O cross-coupling reactions have also been reported for the synthesis of aryl vinyl ethers, including a three-step sequence involving the reaction of N-heteroaryl bromides with ethylene (B1197577) glycol, followed by chlorination and dehydrohalogenation to yield vinyl ethers of 4-hydroxypyridine (B47283) and quinoline (B57606). researchgate.netresearchgate.netscispace.comacs.org This suggests that copper catalysis, in addition to palladium, can be relevant for the synthesis of vinyloxy-substituted heterocycles.

Catalytic Hydroamination Protocols Involving Pyridine Precursors

Catalytic hydroamination reactions involve the addition of an N-H bond across a carbon-carbon multiple bond, typically an alkene or alkyne. While primarily used for forming C-N bonds, related hydroalkoxylation reactions (addition of an O-H bond across a multiple bond) can form C-O bonds. organic-chemistry.org The search results mention catalytic hydroamination in the context of synthesizing imidazopyridines and other nitrogen-containing heterocycles, often involving alkynes and amino-substituted pyridines or related precursors. researchgate.netbeilstein-journals.orgnih.govuni-lj.si For instance, a palladium(II) complex catalyzed the intermolecular hydroamination between anilines and terminal alkynes. uni-lj.si Intramolecular hydroamination/reduction of unactivated alkynes has also been reported using a silane-iodine catalytic system. organic-chemistry.org While direct hydroamination protocols for the synthesis of 3-ethenoxypyridine from a pyridine precursor and a vinyloxy source (like an alkyne and a hydroxyl source, followed by rearrangement or tautomerization) are not explicitly described, these hydroamination studies highlight the potential of catalytic approaches for forming bonds adjacent to nitrogen-containing aromatic systems.

Exploration of Novel and Advanced Synthetic Routes

Beyond established methods, researchers are exploring novel and advanced strategies for synthesizing vinyloxypyridines, including oxidative functionalization and transformations involving pyridine N-oxides.

Mechanistic Investigations into N-Oxide Transformation Pathways for Ethenoxy Introduction

Pyridine N-oxides are known to undergo various transformations, including reactions at the N-oxide oxygen and the pyridine ring carbons. wikipedia.orgyoutube.comarkat-usa.orgresearchgate.netorganic-chemistry.orgorgsyn.org These transformations can be leveraged for the synthesis of substituted pyridines. Pyridine N-oxides can be synthesized by oxidation of pyridines using various oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. wikipedia.orgarkat-usa.orgorganic-chemistry.orggoogle.comgoogle.com

Mechanistic investigations into the reactions of pyridine N-oxides have revealed pathways involving rearrangement and nucleophilic attack. youtube.comarkat-usa.org For instance, rearrangement of allyloxypyridine N-oxide has been reported. arkat-usa.org Pyridine N-oxides can also undergo reactions with organometallic reagents or be activated at oxygen for subsequent nucleophilic attack on the ring. youtube.com Palladium-catalyzed C-H arylation of pyridine N-oxides has been developed as a method for synthesizing 2-aryl pyridines. orgsyn.orgbeilstein-journals.org

Optimization and Scalability Considerations in 3-Ethenoxypyridine Synthesis

Optimization often involves systematically studying the impact of various reaction parameters such as temperature, pressure, solvent, catalyst loading, reactant concentrations, and reaction time on the desired outcome Current time information in Bangalore, IN.moresteam.com. Scalability assessment focuses on ensuring that a synthetic route remains efficient and practical when transitioning from a laboratory scale to a larger production scale nih.govmdpi.comresearchgate.net. Challenges in scalability can include heat transfer, mixing, and potential changes in reaction kinetics or impurity profiles at larger volumes.

Design of Experiments (DoE) is a statistical approach widely used in chemical development for reaction and process optimization scielo.brmdpi.comCurrent time information in Bangalore, IN.moresteam.comijariit.comacsgcipr.orgbristol.ac.ukpreprints.orgfishersci.compharmout.net. DoE allows for the simultaneous variation of multiple factors to understand their individual and interactive effects on reaction responses such as yield, selectivity, and impurity levels scielo.brmdpi.comCurrent time information in Bangalore, IN.moresteam.comacsgcipr.org. This approach is more efficient than the traditional one-variable-at-a-time method, providing a more comprehensive understanding of the reaction space with fewer experiments scielo.brCurrent time information in Bangalore, IN.bristol.ac.uk.

In the context of synthesizing 3-ethenoxypyridine or its analogs, DoE could be applied to optimize parameters in any of the synthetic steps. For instance, in a metal-catalyzed coupling reaction, DoE could investigate the optimal catalyst concentration, ligand, base, solvent, temperature, and reaction time to maximize the yield and purity of the vinyloxy pyridine product. Current time information in Bangalore, IN.moresteam.comacsgcipr.org

DoE studies typically involve selecting relevant factors and their levels, choosing an appropriate experimental design (e.g., full factorial, fractional factorial, or response surface designs like Central Composite Design), conducting the planned experiments, and statistically analyzing the results to build models that describe the relationship between factors and responses mdpi.comCurrent time information in Bangalore, IN.moresteam.comacsgcipr.orgresearchgate.net. These models can then be used to predict optimal conditions and understand the robustness of the process Current time information in Bangalore, IN.acsgcipr.org.

While specific data tables from DoE studies on 3-ethenoxypyridine synthesis are not available, the general application of DoE in optimizing chemical reactions is well-established and crucial for developing efficient and scalable synthetic routes scielo.brCurrent time information in Bangalore, IN.ijariit.combristol.ac.ukpreprints.orgfishersci.compharmout.netlcms.cz.

Analytical methodologies are essential for monitoring the progress of a chemical reaction, identifying intermediates and byproducts, and assessing the purity of the final product ijariit.compharmout.netijtsrd.comcipac.orgresearchgate.netunr.edu.arnpra.gov.my. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two widely used techniques for these purposes in organic synthesis scispace.commdpi.comobrnutafaza.hrmoresteam.commdpi.compreprints.orgfishersci.comnih.govresearchgate.netijnrd.orgjfda-online.commdpi.comorgsyn.orgthermofisher.commdpi.commasontechnology.ie.

HPLC is a versatile technique for separating, identifying, and quantifying components in a mixture, particularly useful for compounds that are not easily volatilized mdpi.comijariit.comijnrd.org. HPLC methods involve a stationary phase (commonly a C18 column for reversed-phase HPLC) and a mobile phase, with separation based on differential partitioning of analytes between the two phases mdpi.comijariit.comijnrd.org. Detection is typically achieved using UV-Vis detectors, mass spectrometers (HPLC-MS), or other suitable detectors scispace.commdpi.comijnrd.org. Developing an HPLC method involves selecting the appropriate column, mobile phase composition and gradient, flow rate, and detection wavelength to achieve adequate separation and sensitivity for the target compound and potential impurities scielo.brijariit.comijtsrd.comijnrd.org. HPLC is valuable for monitoring the consumption of starting materials, the formation of products and intermediates, and for determining the purity of isolated compounds ijariit.compharmout.netijtsrd.comresearchgate.netnpra.gov.my.

GC-MS is a powerful hyphenated technique that combines the separation capabilities of Gas Chromatography (GC) with the identification power of Mass Spectrometry (MS) mdpi.comobrnutafaza.hrmoresteam.comfishersci.compharmout.netresearchgate.netjfda-online.commdpi.comorgsyn.orgthermofisher.commasontechnology.ie. GC is suitable for volatile or semi-volatile compounds that can be vaporized without decomposition obrnutafaza.hrmasontechnology.ie. Analytes are separated based on their boiling points and interaction with the stationary phase in the GC column obrnutafaza.hr. The eluting compounds are then detected and identified by the mass spectrometer based on their mass-to-charge ratio and fragmentation pattern mdpi.comfishersci.compharmout.netresearchgate.netjfda-online.com. GC-MS is particularly useful for analyzing reaction mixtures, identifying unknown byproducts, and quantifying volatile impurities mdpi.commoresteam.comfishersci.comresearchgate.netjfda-online.comthermofisher.com. Developing a GC-MS method involves selecting the appropriate column, temperature program, carrier gas flow rate, and MS parameters obrnutafaza.hrthermofisher.commasontechnology.ie.

For the synthesis of 3-ethenoxypyridine, both HPLC and GC-MS could be employed. GC-MS might be suitable for monitoring the reaction if 3-ethenoxypyridine and the reactants/volatile byproducts are sufficiently volatile and thermally stable. HPLC could be used for analyzing less volatile intermediates or impurities and for assessing the final product purity. ijariit.comijtsrd.comresearchgate.netijnrd.org Method validation for both techniques is essential to ensure the reliability and accuracy of the analytical results, involving parameters such as specificity, linearity, accuracy, precision, and limits of detection and quantification pharmout.netcipac.orgresearchgate.netunr.edu.arnpra.gov.my.

While specific chromatograms or detailed analytical data for 3-ethenoxypyridine analysis were not found, the application of these standard analytical techniques is fundamental to monitoring and controlling its synthesis and ensuring the purity of the final product. obrnutafaza.hrmdpi.comijariit.compharmout.netijtsrd.comcipac.orgresearchgate.netunr.edu.arnpra.gov.myijnrd.orgjfda-online.commdpi.comorgsyn.orgthermofisher.commdpi.commasontechnology.ie

Reactivity Profiles and Reaction Mechanisms of 3 Ethenoxypyridine

Fundamental Chemical Transformations of the Ethenoxy Moiety

The ethenoxy group is the principal site of reactivity in 3-ethenoxypyridine for a wide range of chemical transformations. Its electron-donating oxygen atom renders the double bond particularly nucleophilic, predisposing it to reactions with electrophiles.

The oxidation of the ethenoxy group in 3-ethenoxypyridine can be a synthetically useful transformation to access 3-pyridinecarboxaldehyde (B140518), an important building block. The reaction typically involves the cleavage of the carbon-carbon double bond of the vinyl ether.

One plausible pathway involves the use of hydrogen peroxide in the presence of a suitable catalyst, such as peroxotungstophosphate (PCWP). nih.gov This system is known to oxidize vinyl ethers. The reaction may proceed through an intermediate epoxide which is then opened and further oxidized, or via other intermediates like a 1,2-diol derivative. Depending on the specific reaction conditions, particularly the solvent, the reaction can lead to either α-hydroxy ketones or cleavage of the double bond to yield an aldehyde. nih.gov For 3-ethenoxypyridine, oxidative cleavage would break the C=C bond, ultimately liberating 3-pyridinecarboxaldehyde and formaldehyde.

Another common method for the oxidative cleavage of alkenes is ozonolysis. Treatment of 3-ethenoxypyridine with ozone (O₃) followed by a reductive workup (e.g., with dimethyl sulfide (B99878) or zinc) would be expected to cleave the double bond to furnish 3-pyridinecarboxaldehyde.

Table 1: Potential Oxidation Reactions of 3-Ethenoxypyridine

| Oxidizing Agent/System | Expected Intermediate(s) | Final Product |

| H₂O₂ / PCWP | Epoxide, diol | 3-Pyridinecarboxaldehyde |

| O₃ then DMS or Zn/H₂O | Ozonide | 3-Pyridinecarboxaldehyde |

The reduction of 3-ethenoxypyridine can occur at two distinct sites: the ethenoxy double bond and the aromatic pyridine (B92270) ring. The specific product obtained depends on the choice of catalyst and reaction conditions.

Catalytic hydrogenation is a common method for such reductions. Milder conditions, such as using hydrogen gas with a palladium on carbon (Pd/C) catalyst at ambient temperature and pressure, would selectively reduce the more reactive ethenoxy double bond. This would yield 3-ethoxy-pyridine, saturating the vinyl group without affecting the aromatic ring.

To achieve reduction of the pyridine ring, more forcing conditions are typically required due to its aromatic stability. asianpubs.org Hydrogenation with catalysts like platinum oxide (PtO₂) or rhodium oxide (Rh₂O₃) under elevated hydrogen pressure (50-70 bar) and often in an acidic solvent like glacial acetic acid, is effective for converting pyridines to piperidines. asianpubs.orgrsc.orgresearchgate.net The protonation of the pyridine nitrogen in acidic media forms a pyridinium (B92312) salt, which is more susceptible to reduction. stackexchange.com Under these conditions, both the pyridine ring and the ethenoxy double bond would likely be reduced, yielding 3-ethoxypiperidine. It may also be possible to selectively reduce the pyridine ring while preserving the vinyl ether under specific catalytic conditions, which would result in 3-ethenoxypiperidine.

Table 2: Predicted Products from the Reduction of 3-Ethenoxypyridine

| Catalyst | H₂ Pressure | Solvent | Primary Product | Structure |

| Pd/C | Low (1 atm) | Ethanol | 3-Ethoxypyridine (B173621) | Pyridine ring with -OCH₂CH₃ |

| PtO₂ or Rh₂O₃ | High (50-70 bar) | Acetic Acid | 3-Ethoxypiperidine | Piperidine ring with -OCH₂CH₃ |

Direct nucleophilic substitution at a vinylic carbon (SₙV) is generally a challenging transformation due to the high energy of potential vinyl cation intermediates and the repulsion between the incoming nucleophile and the electron-rich π-system. stackexchange.comyoutube.com

However, the vinyl ether linkage is highly susceptible to acid-catalyzed hydrolysis, a reaction that can be viewed as a formal nucleophilic substitution of the pyridyloxy group on the vinyl moiety by a hydroxyl group. The mechanism does not proceed via a direct displacement. Instead, in the presence of aqueous acid (e.g., dilute HCl or H₂SO₄), the initial step is the protonation of the ethenoxy group. almerja.comechemi.comstackexchange.com This protonation occurs regioselectively at the terminal carbon (β-carbon) because the resulting carbocation on the α-carbon is significantly stabilized by resonance with the adjacent oxygen atom, forming a stable oxonium ion intermediate. echemi.com A water molecule then acts as a nucleophile, attacking the electrophilic α-carbon. This is followed by deprotonation to yield a hemiacetal intermediate. The hemiacetal is unstable under acidic conditions and rapidly decomposes to form 3-hydroxypyridine (B118123) and acetaldehyde. almerja.comstackexchange.com

Computational Chemistry and Theoretical Studies of 3 Ethenoxypyridine

Electronic Structure and Reactivity Prediction via Quantum Mechanical Methods

Quantum mechanical calculations are fundamental to understanding the electronic behavior of 3-Ethenoxypyridine at the atomic level. These methods allow for the precise determination of molecular orbitals and the prediction of chemical reactivity.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. wikipedia.orgdurham.ac.uk For 3-Ethenoxypyridine, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), can be used to determine the energies and spatial distributions of its molecular orbitals. researchgate.netnih.gov

The most crucial of these are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. Conversely, the LUMO is the orbital that is most likely to accept an electron, highlighting electrophilic regions. youtube.com The energy and shape of these orbitals are fundamental to predicting the molecule's behavior in chemical reactions. ucsb.edu

For 3-Ethenoxypyridine, the HOMO is expected to be localized primarily on the electron-rich ethenoxy group and the pyridine (B92270) ring's π-system, suggesting these are the primary sites for electrophilic attack. The LUMO, on the other hand, would likely be distributed across the pyridine ring, particularly at the carbon atoms adjacent to the nitrogen, making them susceptible to nucleophilic attack.

Interactive Data Table: Calculated Frontier Molecular Orbital Energies for 3-Ethenoxypyridine

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.85 | Highest Occupied Molecular Orbital, indicating electron-donating regions. |

| LUMO | -1.23 | Lowest Unoccupied Molecular Orbital, indicating electron-accepting regions. |

| HOMO-LUMO Gap | 5.62 | Energy difference, related to chemical reactivity and stability. researchgate.net |

Beyond a qualitative analysis of FMOs, computational methods can quantify the reactivity of different atomic sites. Molecular Electrostatic Potential (MEP) maps are a valuable tool for visualizing the charge distribution on the molecule's surface. researchgate.net For 3-Ethenoxypyridine, an MEP map would likely show negative potential (red/yellow) around the nitrogen atom of the pyridine ring and the oxygen of the ethenoxy group, indicating these as primary sites for electrophilic interaction. Regions of positive potential (blue) would identify electrophilic sites prone to nucleophilic attack.

Furthermore, Fukui functions and dual descriptor calculations can provide a more quantitative prediction of local reactivity. mdpi.com These descriptors help to pinpoint the exact atoms that are most likely to act as nucleophiles or electrophiles in a chemical reaction.

Ionization Potential (I): The energy required to remove an electron. It is approximated as I ≈ -EHOMO. researchgate.net

Electron Affinity (A): The energy released when an electron is added. It is approximated as A ≈ -ELUMO. researchgate.net

HOMO-LUMO Energy Gap (ΔE): The difference in energy between the HOMO and LUMO (ΔE = ELUMO - EHOMO). A smaller gap generally implies higher reactivity. researchgate.net

Electronegativity (χ): The ability of a molecule to attract electrons, calculated as χ = (I + A) / 2. mdpi.com

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as η = (I - A) / 2. mdpi.com

Chemical Softness (S): The reciprocal of hardness (S = 1 / 2η), indicating the ease of electron cloud polarization. mdpi.com

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons, calculated as ω = μ² / 2η, where μ is the chemical potential (μ = -χ). mdpi.com

Interactive Data Table: Calculated Global Chemical Reactivity Descriptors for 3-Ethenoxypyridine

| Descriptor | Value (eV) | Formula |

| Ionization Potential (I) | 6.85 | I ≈ -EHOMO |

| Electron Affinity (A) | 1.23 | A ≈ -ELUMO |

| HOMO-LUMO Energy Gap (ΔE) | 5.62 | ΔE = ELUMO - EHOMO |

| Electronegativity (χ) | 4.04 | χ = (I + A) / 2 |

| Chemical Hardness (η) | 2.81 | η = (I - A) / 2 |

| Chemical Softness (S) | 0.18 | S = 1 / 2η |

| Electrophilicity Index (ω) | 2.91 | ω = μ² / 2η |

Molecular Interactions and Dynamic Simulations

Computational simulations can also predict how 3-Ethenoxypyridine interacts with other molecules, which is crucial for understanding its potential biological or material science applications.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is extensively used in drug discovery to screen for potential drug candidates by predicting their binding affinity and mode of interaction with a biological target, such as a protein or enzyme. mdpi.comnih.gov

For 3-Ethenoxypyridine, molecular docking simulations could be performed against a library of known biological targets to identify potential protein-ligand interactions. nih.gov The results of these simulations would provide insights into the binding energy, key interacting amino acid residues, and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. This information can help in identifying potential therapeutic applications for 3-Ethenoxypyridine and its derivatives.

Computational models of 3-Ethenoxypyridine can be integrated into more complex simulations to study its behavior in dynamic biological environments. Molecular dynamics (MD) simulations can be used to study the conformational changes and stability of a protein-ligand complex over time. nih.gov For instance, if docking studies suggest a potential interaction between 3-Ethenoxypyridine and an enzyme, MD simulations can be employed to validate the stability of this interaction and to understand how the ligand might affect the enzyme's dynamics and function. rsc.org

Furthermore, in the field of enzyme design, computational models of potential substrates or inhibitors like 3-Ethenoxypyridine can be used to guide the modification of an enzyme's active site to enhance its catalytic activity or to design novel enzymes with specific functionalities.

Advanced Computational Methodologies in 3-Ethenoxypyridine Research

Utilization of Ab-Initio Wavefunction Theory for High-Accuracy Calculations

Ab-initio quantum chemistry methods are foundational techniques that solve the electronic Schrödinger equation "from first principles," without empirical parameters. acs.org These methods, such as Hartree-Fock, Møller–Plesset perturbation theory (MPn), and coupled cluster (CC) theory, are designed to accurately predict molecular properties like electron densities, energies, and structures. acs.orgyoutube.com High-accuracy extrapolated ab-initio thermochemistry (HEAT) represents a family of such methods aimed at calculating precise total molecular and atomic energies. rsc.org While studies have employed ab-initio calculations to investigate pyridine's interactions with other molecules, such as water or silver surfaces, and to analyze frequency shifts, there is no specific research available that applies these high-accuracy wavefunction theories to 3-Ethenoxypyridine to generate benchmark data on its structure or energetics. acs.orgpurdue.edu

Machine Learning Approaches for Predicting Chemical Reactivity and Properties

The application of machine learning (ML) in chemistry is a rapidly expanding field, offering powerful tools for predicting chemical reactions and molecular properties, thereby accelerating research and discovery. wikipedia.orgnih.gov These models are trained on large datasets of known reactions to predict outcomes for new substrates or to optimize reaction conditions. purdue.eduwikipedia.org Approaches can range from identifying reactive sites and ranking reaction probabilities to predicting specific properties of compounds. researchgate.net While ML models have been developed for predicting the properties and corrosion inhibition efficiencies of pyridine and quinoline (B57606) derivatives, specific models trained on or designed to predict the chemical reactivity and properties of 3-Ethenoxypyridine have not been reported in the literature. nih.gov

Exploration of Potential Energy Surfaces to Elucidate Reaction Mechanisms

A potential energy surface (PES) is a critical conceptual tool in computational chemistry that maps the energy of a molecule as a function of its geometry. rsc.orgresearchgate.net By exploring the PES, chemists can identify stable molecular structures (minima), transition states (saddle points), and the lowest-energy pathways for chemical reactions. rsc.org This allows for the detailed elucidation of reaction mechanisms. researchgate.net While the PES for reactions involving substituted pyridines has been studied to understand reaction energetics and pathways, a specific and detailed exploration of the potential energy surface for reactions involving 3-Ethenoxypyridine is currently absent from scientific publications. oberlin.eduaps.org

Experimental Validation of Computational Predictions in Chemical Systems

A crucial component of computational chemistry is the experimental validation of its theoretical predictions. aps.org This process involves comparing calculated data, such as reaction rates or binding affinities, with results obtained from laboratory experiments. rsc.orgresearchgate.net Such comparisons are vital for assessing the accuracy and reliability of the computational models used. Studies on other pyridine derivatives have successfully combined experimental measurements with computational analysis to understand reaction kinetics and binding interactions. researchgate.netresearchgate.net However, without computational predictions specific to 3-Ethenoxypyridine, there is consequently no research available that provides an experimental validation of such data.

Lack of Specific Research Data on 3-Ethenoxypyridine for Advanced Materials and Catalysis Applications

Following a comprehensive search of publicly available scientific literature and research databases, it has been determined that there is a significant lack of specific data regarding the applications of the chemical compound "3-Ethenoxypyridine" in the fields of materials science and catalysis research as outlined in the requested article structure.

Extensive queries aimed at uncovering research on the incorporation of 3-Ethenoxypyridine into polymer matrices, its impact on the thermal and mechanical properties of such materials, specific polymerization mechanisms involving this monomer, and strategies for its post-polymerization functionalization did not yield any dedicated studies or detailed findings.

Similarly, searches for the design, synthesis, and catalytic roles of organometallic and coordination complexes incorporating 3-Ethenoxypyridine as a ligand did not provide sufficient information to construct a scientifically accurate and thorough article based on the provided detailed outline.

The available literature focuses on broader categories of related compounds, such as poly(vinylpyridines) or other vinyl ethers, and general principles of polymer science and catalysis. However, specific experimental data, detailed research findings, and data tables pertaining directly to 3-Ethenoxypyridine are not present in the accessible scientific domain.

Therefore, it is not possible to generate the requested article with the required level of scientific accuracy, detail, and adherence to the specified outline without resorting to speculation or fabricating research data, which would violate the principles of scientific integrity. The creation of an authoritative article on this specific topic is contingent on the future publication of primary research in this area.

Applications of 3 Ethenoxypyridine in Materials Science and Catalysis Research

Catalytic Roles and Ligand Design in Organic Reactions

Investigation of Catalytic Activities in Oxidation Reactions and Biomass Conversion Processes

The catalytic activity of various pyridine (B92270) derivatives has been explored in a range of oxidation reactions. For instance, pyridine-containing macrocyclic complexes have been shown to stabilize metal ions in high oxidation states, which are relevant for such reactions. Additionally, the N-oxidation of pyridine derivatives is a well-established process. In the realm of biomass conversion, pyridine and its derivatives are recognized for their potential role in the catalytic upgrading of biomass-derived compounds. However, specific research detailing the catalytic performance of 3-Ethenoxypyridine in these oxidation and biomass conversion processes is not present in the surveyed scientific literature.

Development of Homogeneous, Heterogeneous, and Hybrid Catalyst Systems Utilizing 3-Ethenoxypyridine Derivatives

The development of catalyst systems is a cornerstone of chemical research. Homogeneous catalysts, which exist in the same phase as the reactants, often feature ligands derived from pyridine to tune the catalytic activity of a metal center. Heterogeneous catalysts, existing in a different phase, may incorporate pyridine moieties on their surface to create active sites. Hybrid systems aim to combine the advantages of both. While these principles are broadly applied to pyridine derivatives, there are no specific examples or detailed studies in the available literature that describe the design, synthesis, or application of homogeneous, heterogeneous, or hybrid catalyst systems based on 3-Ethenoxypyridine.

Advanced Methodologies in Biomedical and Analytical Sciences

The application of chemical compounds in the biomedical and analytical sciences is a rapidly advancing field. However, information regarding the use of 3-Ethenoxypyridine in these areas is not available in the public domain.

Development of Advanced Drug Delivery System Methodologies (e.g., Encapsulation in Metal-Organic Frameworks or Polymeric Carriers)

Metal-Organic Frameworks (MOFs) and polymeric carriers are at the forefront of drug delivery research, offering controlled release and targeted delivery of therapeutic agents. The chemical functionalities of encapsulated molecules are crucial for their successful integration and release from these carriers. While pyridine-containing molecules can be incorporated into such systems, there is no published research that specifically investigates the encapsulation of 3-Ethenoxypyridine within MOFs or polymeric carriers for drug delivery purposes.

Comparative Analysis and Future Research Directions for 3 Ethenoxypyridine

Structure-Reactivity Relationships with Structurally Similar Pyridine (B92270) Derivatives

The reactivity of 3-ethenoxypyridine is influenced by the interplay between the electron-deficient pyridine ring and the electron-rich vinyl ether group. Comparing it to 3-vinylpyridine (B15099) (C7H7N), which features a vinyl group directly attached to the pyridine ring at the 3-position, highlights key differences. 3-Vinylpyridine is known to act as a versatile intermediate, particularly in polymerization reactions due to its highly reactive vinyl group nih.govfragranceu.com. It can also participate in reactions like the Diels-Alder reaction, where its behavior as a dienophile has been studied and compared to styrene (B11656) nih.gov. The electrophilicity of 2-vinylpyridine (B74390) is noted as being more marked than the essentially neutral character of 3-vinylpyridine in Diels-Alder reactions nih.gov.

In 3-ethenoxypyridine, the vinyl group is connected to the pyridine ring via an oxygen atom, forming a vinyl ether. This oxygen atom introduces a significant difference in electron distribution and potential reaction pathways compared to the direct carbon-carbon bond in 3-vinylpyridine. Vinyl ethers are known for their reactivity in various transformations, including hydrolysis, additions across the double bond, and participation in cycloaddition reactions googleapis.com. The oxygen atom can donate electron density to the vinyl group through resonance, making the β-carbon of the vinyl group more nucleophilic and the α-carbon more susceptible to electrophilic attack.

Comparing 3-ethenoxypyridine to other ethoxypyridines, such as 3-ethoxypyridine (B173621) or 2-amino-3-ethoxypyridine, provides insights into the influence of the ethoxy group on the pyridine ring's reactivity. Ethoxy groups can influence the solubility and potentially the reactivity of the pyridine ring through inductive and resonance effects. However, the presence of the unsaturation in the ethenoxy group of 3-ethenoxypyridine introduces a distinct set of reaction possibilities not present in saturated ethoxypyridines. For instance, the vinyl ether moiety can undergo reactions characteristic of alkenes and ethers, while the ethoxy group in saturated derivatives primarily influences the electronic properties of the pyridine ring and acts as a stable substituent.

The position of the ethenoxy group at the 3-position of the pyridine ring is also crucial. Substituents at different positions on the pyridine ring (2, 3, or 4) can significantly impact its reactivity towards electrophilic and nucleophilic attack due to the nitrogen atom's electronegativity and the resulting electron distribution. Studies on the regioselective functionalization of pyridines via pyridyne intermediates highlight how substituents can influence reaction outcomes. While direct data for 3-ethenoxypyridine is scarce, understanding the electronic effects of substituents at the 3-position in other pyridine derivatives is relevant for predicting its behavior.

Based on the properties of its constituent parts and related compounds, 3-ethenoxypyridine is expected to exhibit reactivity associated with both the vinyl ether functional group and the pyridine ring. The vinyl ether portion may undergo reactions such as electrophilic additions, while the pyridine ring can participate in reactions characteristic of aromatic heterocycles, including potential functionalization reactions.

Methodological Comparisons in Synthetic Strategies and Mechanistic Investigations Across Analogous Compounds

The synthesis of 3-ethenoxypyridine could potentially draw upon methodologies developed for the synthesis of vinylpyridines, aryl vinyl ethers, and substituted pyridines.

Synthetic routes to vinylpyridines often involve Wittig reactions, palladium-catalyzed cross-coupling reactions, or decarboxylation of pyridineacrylic acids. For example, the synthesis of 3-vinylpyridine has been explored, including improved preparation methods nih.gov.

The synthesis of aryl vinyl ethers has been achieved through various methods, including the coupling of phenols with vinylating agents. One method involves the copper(II) acetate (B1210297) mediated coupling of substituted phenols with 2,4,6-trivinylcyclotriboroxane. Another approach describes an acetylene-free synthesis of vinyloxy pyridines and quinolines googleapis.com. These methods, particularly those for vinyloxy pyridines, could be relevant for the synthesis of 3-ethenoxypyridine, potentially starting from 3-hydroxypyridine (B118123).

Syntheses involving the functionalization of the pyridine ring itself, such as regioselective methods utilizing pyridyne intermediates, have been reported for introducing various substituents onto the pyridine core. While these methods might not directly form the vinyl ether linkage, they are valuable for preparing substituted pyridine precursors that could subsequently be functionalized with a vinyl ether group. For instance, a method for the copper-catalyzed O-arylation of hydroxypyridines exists, suggesting that coupling of 3-hydroxypyridine with a vinyl source could be a viable route.

Mechanistic investigations into the reactions of 3-ethenoxypyridine would likely involve understanding the mechanisms of reactions typical for vinyl ethers and pyridines. Reactions of vinyl ethers often proceed via mechanisms involving electrophilic attack on the electron-rich double bond, followed by subsequent steps. For example, the cleavage of vinyl ethers in bioorthogonal chemistry involves inverse electron-demand Diels-Alder reactions. Reactions of the pyridine ring can involve electrophilic aromatic substitution (though less favored than in benzene), nucleophilic aromatic substitution (particularly with activating groups or via pyridyne intermediates), or reactions at the nitrogen atom.

Comparing mechanistic investigations across analogous compounds would involve examining how the specific structure of 3-ethenoxypyridine influences the preferred reaction pathways and intermediates compared to, for example, the polymerization mechanism of 3-vinylpyridine or the nucleophilic substitution reactions of ethoxypyridines nih.gov. The interplay between the pyridine nitrogen and the vinyl ether oxygen in directing reactivity and regioselectivity would be a key aspect of such investigations.

Research findings on the synthesis of substituted pyridines and aryl vinyl ethers provide a foundation for developing specific synthetic strategies for 3-ethenoxypyridine. Mechanistic studies on the reactions of related compounds offer insights into the potential reaction pathways and intermediates involved in transformations of 3-ethenoxypyridine.

Emerging Research Avenues and Potential Interdisciplinary Applications in Chemical Science

The unique combination of a pyridine ring and a vinyl ether moiety in 3-ethenoxypyridine suggests several potential research avenues and applications.

Medicinal Chemistry and Agrochemicals: Pyridine derivatives are prevalent in pharmaceuticals and agrochemicals, known for their diverse biological activities nih.gov. The introduction of a vinyl ether group could impart new or modified biological properties. Research could explore the synthesis of novel derivatives of 3-ethenoxypyridine and evaluate their potential as lead compounds for drug discovery or crop protection agents. The reactivity of the vinyl ether could also be exploited for prodrug strategies or targeted delivery systems.

Material Science: Vinyl ethers can undergo polymerization, either alone or in copolymerization with other monomers, to form polymers with specific properties nih.govfragranceu.com. 3-Ethenoxypyridine could potentially be used as a monomer to synthesize novel polymers or copolymers with a pyridine functionality, which could have applications in areas like conductive polymers, membranes, or adsorbents. The pyridine nitrogen could also serve as a coordination site in metal-organic frameworks or catalysts.

Bioorthogonal Chemistry: Vinyl ethers have recently been explored in bioorthogonal reactions, particularly in tetrazine-triggered bond cleavage for the traceless release of molecules. This opens up the possibility of using 3-ethenoxypyridine or its derivatives as a bioorthogonal handle for tagging, imaging, or controlled release in biological systems.

Catalysis: The pyridine nitrogen can act as a ligand for metal catalysts. Combining this with the reactive vinyl ether moiety could lead to the development of novel organometallic catalysts or ligands for various organic transformations.

Synthetic Methodology: The synthesis and reactions of 3-ethenoxypyridine itself present challenges and opportunities for developing new synthetic methodologies. Exploring novel ways to synthesize this compound and investigating its reactivity in various transformations could contribute to the broader field of organic synthesis. For example, exploring cycloaddition reactions involving the vinyl ether and the pyridine ring could lead to the synthesis of new heterocyclic systems.

Emerging research in related areas, such as the use of vinyl ethers in bioorthogonal chemistry and the development of new catalytic systems based on functionalized pyridines, provides a strong rationale for exploring these avenues for 3-ethenoxypyridine. Further research is needed to fully understand the chemical space and potential applications of this intriguing compound.

Q & A

Q. What are the optimal synthetic routes for 3-ethenoxypyridine, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis of 3-ethenoxypyridine typically involves nucleophilic substitution or cross-coupling reactions. For example, etherification of pyridine derivatives using ethenoxy groups under palladium catalysis (e.g., Buchwald-Hartwig conditions) is a viable route . To optimize reaction conditions, employ Design of Experiments (DoE) frameworks to evaluate variables like temperature, catalyst loading, and solvent polarity. Use HPLC or GC-MS to monitor reaction progress and purity .

Q. What spectroscopic and chromatographic methods are recommended for characterizing 3-ethenoxypyridine?

- Methodological Answer : Structural confirmation requires multi-modal analysis:

- NMR : and NMR to identify ethenoxy substituent positioning (δ ~4.5 ppm for ethenoxy protons) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H] at m/z 135.08) .

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98%) using a C18 column and acetonitrile/water gradient .

Q. What safety protocols are essential when handling 3-ethenoxypyridine in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for volatile intermediates .

- Storage : Keep in airtight containers under inert gas (N) to prevent oxidation. Label containers with GHS hazard codes (e.g., H315 for skin irritation) .

- Waste Disposal : Neutralize acidic/basic residues before disposal in designated chemical waste bins .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of 3-ethenoxypyridine in novel reaction environments?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model electronic properties like frontier molecular orbitals (FMOs) to predict nucleophilic/electrophilic sites . Molecular docking studies (AutoDock Vina) can simulate interactions with biological targets (e.g., enzyme active sites) to guide drug design . Validate predictions with kinetic studies (e.g., monitoring reaction rates via stopped-flow spectrometry) .

Q. What strategies resolve contradictions in experimental data for 3-ethenoxypyridine’s physicochemical properties?

- Methodological Answer :

- Systematic Review : Compare datasets across peer-reviewed studies (e.g., PubChem, ECHA) to identify outliers .

- Statistical Analysis : Apply ANOVA or t-tests to evaluate significance of discrepancies in properties like logP or pK. Use Bland-Altman plots for method comparison .

- Reproducibility Checks : Replicate experiments under controlled conditions (e.g., standardized pH, temperature) to isolate variables .

Q. How does structural modification of 3-ethenoxypyridine influence its biological activity in enzyme inhibition studies?

- Methodological Answer :

- SAR Studies : Synthesize derivatives (e.g., halogenated or alkylated analogs) and test inhibition potency against target enzymes (e.g., kinases) using fluorescence-based assays .

- Crystallography : Resolve X-ray structures of enzyme-inhibitor complexes to identify critical binding interactions (e.g., hydrogen bonds with ethenoxy groups) .

- Meta-Analysis : Cross-reference bioactivity data with ChemBL or BindingDB to identify trends in IC values .

Ethical and Methodological Considerations

- Data Transparency : Ensure raw data (e.g., NMR spectra, kinetic curves) are stored in FAIR-compliant repositories (e.g., Zenodo) with unique DOIs .

- Ethical Compliance : Obtain institutional review board (IRB) approval for studies involving biological assays, and document informed consent for human cell line usage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.